![molecular formula C15H13FO3 B410877 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351366-06-8](/img/structure/B410877.png)
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the linear formula C14H11O2F1 . It is a complex organic compound that contains fluorine, oxygen, and other elements .
Molecular Structure Analysis
The molecular structure of “3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde” can be represented by the InChI code: 1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis Methods
The synthesis of fluorinated benzaldehydes, including analogues closely related to the target compound, has been explored for their applications in medicinal chemistry. For example, fluorinated analogues of combretastatin A-4, synthesized from various fluorinated benzaldehydes, demonstrate significant anticancer properties. These studies highlight the methods for synthesizing fluorinated compounds and their potential therapeutic applications (Lawrence et al., 2003).
Medicinal Chemistry Applications
The exploration of fluorinated compounds in the development of anticancer agents is a notable application. For instance, the synthesis and evaluation of fluorinated combretastatins, derived from similar fluorophenoxymethyl-methoxybenzaldehydes, have been investigated for their in vitro anticancer properties. These studies suggest that the introduction of fluorine atoms into the molecular structure can retain, if not enhance, the cell growth inhibitory properties of these compounds (Lawrence et al., 2003).
Catalysis and Material Science
Research on the encapsulation of molybdenum(VI) complexes with ligands derived from methoxybenzaldehydes in zeolite Y demonstrates the potential of such compounds in catalysis. These materials have shown efficiency in the oxidation of primary alcohols and hydrocarbons, indicating the utility of methoxybenzaldehyde derivatives in creating reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Spectroscopic and Structural Analysis
Studies on the synthesis and characterization of Schiff bases from methoxybenzaldehydes provide insights into the structural and spectroscopic properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of fluorophenoxymethyl-methoxybenzaldehydes in developing novel materials and molecules with desired properties (Yeap et al., 2003).
Propriétés
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVMJTWVLQTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

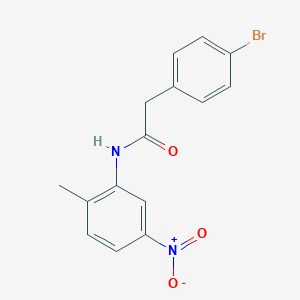




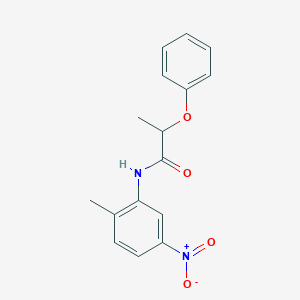

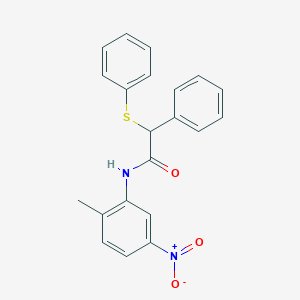
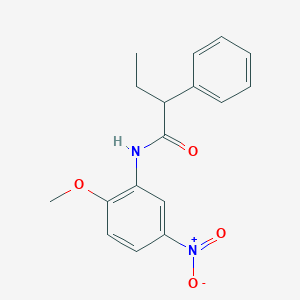

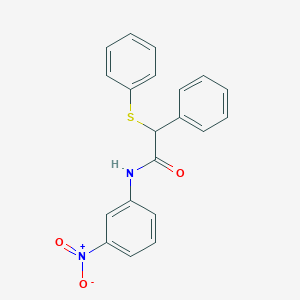
![4-{[(Cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B410814.png)

